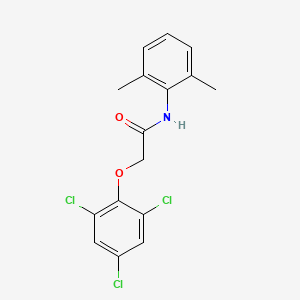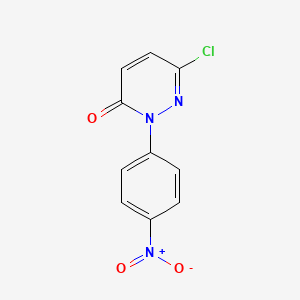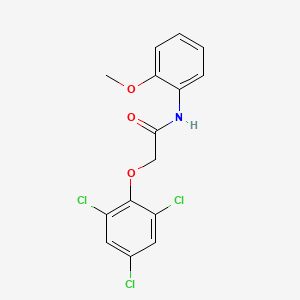![molecular formula C10H11N3O4S B11960495 Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- CAS No. 88951-70-6](/img/structure/B11960495.png)
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, a nitrophenyl group, and a sulfinimidoyl group, which contribute to its diverse reactivity and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of acetamide with 4-nitroaniline to form N-(4-nitrophenyl)acetamide. This intermediate is then subjected to further reactions to introduce the sulfinimidoyl group, often using reagents such as sulfur dichloride and acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
科学的研究の応用
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The presence of the nitrophenyl and sulfinimidoyl groups plays a crucial role in its reactivity and binding affinity to these targets .
類似化合物との比較
Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and acetamide groups but lacks the sulfinimidoyl group.
4-Nitroacetanilide: Similar structure but without the sulfinimidoyl group.
N-Acetyl-4-nitroaniline: Another related compound with similar functional groups
Uniqueness
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- is unique due to the presence of the sulfinimidoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
特性
CAS番号 |
88951-70-6 |
|---|---|
分子式 |
C10H11N3O4S |
分子量 |
269.28 g/mol |
IUPAC名 |
N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]acetamide |
InChI |
InChI=1S/C10H11N3O4S/c1-7(14)11-18(12-8(2)15)10-5-3-9(4-6-10)13(16)17/h3-6H,1-2H3,(H,11,12,14,15) |
InChIキー |
AMQWCRVZVZQYQV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NS(=NC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate](/img/structure/B11960416.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11960418.png)
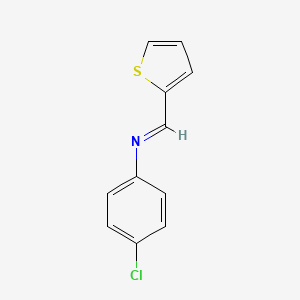
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11960423.png)
![1-((5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-YL)-4-piperidinecarboxamide](/img/structure/B11960425.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)

![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)
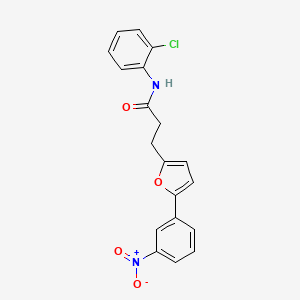

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)
